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An In-Depth Technical Guide to the Physicochemical Properties of (S)-(+)-1-Dimethylamino-2-
propanol

Executive Summary: This guide provides a comprehensive technical overview of (S)-(+)-1-
Dimethylamino-2-propanol, a chiral amino alcohol pivotal in modern organic synthesis and

pharmaceutical development. It details the compound's chemical identity, core physicochemical

properties, and spectroscopic profile. Furthermore, this document outlines authoritative, step-

by-step experimental protocols for the determination of key parameters such as optical rotation,

pKa, and thermal stability, grounding these methodologies in established scientific principles.

The synthesis, applications, and critical safety information are also discussed, offering

researchers and drug development professionals a holistic and actionable resource for utilizing

this versatile stereochemical building block.

Introduction
(S)-(+)-1-Dimethylamino-2-propanol is a chiral tertiary amino alcohol that has emerged as a

compound of significant interest in the fields of chemical synthesis and pharmacology.[1] Its

structure, which features a stereogenic center, a hydroxyl group, and a dimethylamino group,

makes it an exceptionally versatile building block.[2] This unique combination of functional

groups allows it to serve as a bidentate ligand for metal catalysts and as a chiral auxiliary,

providing precise stereochemical control in asymmetric reactions.[2] Such control is paramount

in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where often
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only a single enantiomer possesses the desired therapeutic activity.[2] This guide serves as a

detailed monograph, synthesizing critical data and field-proven methodologies to support its

application in research and development.

Chemical Identity and Structure
The molecule possesses a single stereocenter at the C2 carbon, which bears the hydroxyl

group, defining its (S) absolute configuration according to Cahn-Ingold-Prelog rules.[1] The

structure consists of a propanol backbone with a dimethylamino group at the C1 position and a

hydroxyl group at the C2 position.[1]

IUPAC Name: (2S)-1-(dimethylamino)propan-2-ol[3]

Common Synonyms: (S)-Dimepranol, N,N-Dimethyl- (S)-isopropanolamine[3][4]

CAS Number: 53636-17-2[3]

Molecular Formula: C₅H₁₃NO[1][3]

Molecular Weight: 103.16 g/mol [1][3]
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Caption: Chemical structure of (S)-(+)-1-Dimethylamino-2-propanol.

Core Physicochemical Properties
The physicochemical properties of (S)-(+)-1-Dimethylamino-2-propanol are dictated by its

molecular structure. The presence of the hydroxyl group facilitates extensive hydrogen

bonding, resulting in a relatively high boiling point compared to other tertiary amines of similar

molecular weight.[1] Its miscibility in water is attributed to hydrogen bonding capabilities of both

the hydroxyl and dimethylamino groups.[1]

Property Value Source(s)

Appearance Colorless to light yellow liquid [1][5]

Boiling Point 121-127 °C [1][5]

Melting Point -85 °C [1][6]

Density 0.837 - 0.85 g/mL at 25 °C [7]

Refractive Index (n20/D) 1.419 [7]

Solubility
Miscible in water; soluble in

most organic solvents
[1][5]

pH ~11-12.1 (in aqueous solution) [1][6]

Vapor Pressure 8 mmHg at 20 °C

Flash Point 26 - 35 °C [7]

Autoignition Temperature 225 °C / 437 °F [6]

Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of (S)-(+)-1-
Dimethylamino-2-propanol is expected to show distinct signals corresponding to its unique

protons. The methyl protons of the dimethylamino group would appear as a singlet, while the
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protons of the propanol backbone (CH, CH₂, CH₃) would present as multiplets due to spin-spin

coupling. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary

with solvent and concentration.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. A broad absorption band in the

region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group,

indicative of hydrogen bonding. C-H stretching vibrations for the alkyl groups typically appear in

the 3000-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected in the

1250-1020 cm⁻¹ region.[9]

Chiral Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the authoritative method for determining

the enantiomeric purity of chiral compounds.[10] For amino alcohols like (S)-(+)-1-
Dimethylamino-2-propanol that lack a strong UV chromophore, a pre-column derivatization

step is essential for sensitive UV detection.[11]

Causality: Derivatization with a chiral agent, such as 3,5-Dinitrobenzoyl chloride (DNBC),

converts the enantiomers into diastereomers.[11][12] These diastereomers have different

physical properties and can be separated on a standard achiral stationary phase (like silica

gel).[13] Alternatively, derivatization with an achiral, UV-active agent allows for separation on a

chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[14] The

choice of a polysaccharide-based CSP is based on its proven efficacy in creating a chiral

environment that allows for differential interaction with the enantiomers, leading to their

separation.[11]

Key Experimental Protocols
Determination of Optical Rotation (Polarimetry)
Principle: Optical rotation measures the extent to which a chiral compound rotates the plane of

polarized light.[15][16] The specific rotation, [α], is an intrinsic physical property of a chiral

molecule and is calculated from the observed rotation.[17] A positive (+) sign indicates

dextrorotatory rotation (to the right), which is characteristic of the (S)-enantiomer of 1-
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Dimethylamino-2-propanol.[15] It is critical to understand that the (S) designation does not

inherently predict a (+) rotation; this relationship must be determined empirically.[15]

Methodology:

Instrument Preparation: Calibrate the polarimeter using a blank (the pure solvent).

Sample Preparation: Accurately prepare a solution of (S)-(+)-1-Dimethylamino-2-propanol
of known concentration (c, in g/mL) in a suitable solvent (e.g., water or ethanol).

Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the

sample solution, ensuring no air bubbles are present.[18]

Data Acquisition: Measure the observed angle of rotation (α).

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c) Where T is the

temperature and λ is the wavelength of the light source (typically the sodium D-line, 589 nm).

[16]

Start Prepare Solution
(Known Concentration 'c')

Fill Polarimeter Cell
(Known Path Length 'l')

Measure Observed
Rotation (α)

Calculate Specific Rotation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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